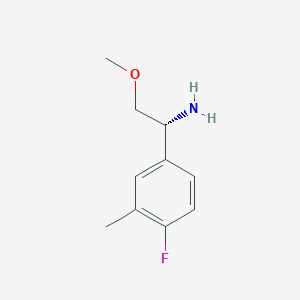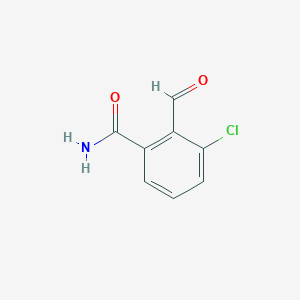
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BCl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid typically involves the reaction of 5,7-dichloro-1,6-naphthyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are typically mild, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes critical for the survival of cancer cells or microbes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is unique due to its specific substitution pattern and boronic acid functionality. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H5BCl2N2O2 |
|---|---|
Molecular Weight |
242.85 g/mol |
IUPAC Name |
(5,7-dichloro-1,6-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H5BCl2N2O2/c10-7-2-6-5(8(11)13-7)1-4(3-12-6)9(14)15/h1-3,14-15H |
InChI Key |
IFQQSPZXRDIQOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C(C=C2N=C1)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



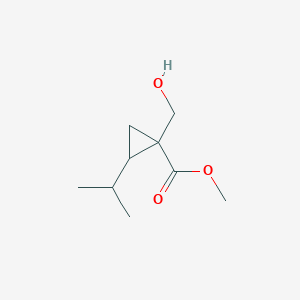
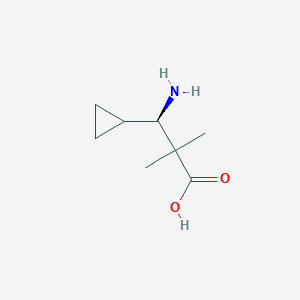
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)


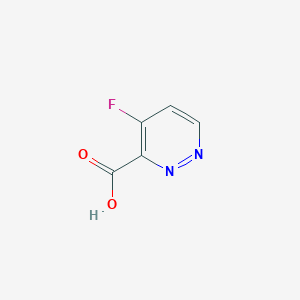
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

